molecular formula C22H21N3S B13933551 1,3,4-Thiadiazol-2-amine, 2,3-dihydro-N,N-dimethyl-2,3,5-triphenyl- CAS No. 53067-49-5

1,3,4-Thiadiazol-2-amine, 2,3-dihydro-N,N-dimethyl-2,3,5-triphenyl-

Cat. No.: B13933551
CAS No.: 53067-49-5
M. Wt: 359.5 g/mol
InChI Key: MUNJFWNEHZHJLS-UHFFFAOYSA-N
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Description

1,3,4-Thiadiazol-2-amine, 2,3-dihydro-N,N-dimethyl-2,3,5-triphenyl- is a compound belonging to the class of 1,3,4-thiadiazoles. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of 1,3,4-thiadiazoles allows them to interact with various biological targets, making them valuable in drug discovery and development.

Preparation Methods

The synthesis of 1,3,4-thiadiazol-2-amine, 2,3-dihydro-N,N-dimethyl-2,3,5-triphenyl- typically involves the reaction of hydrazonoyl halides with thiocyanates or thiosemicarbazides. One common method involves the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-(methylthio)carbonthioylhydrazones in absolute ethanol in the presence of triethylamine . The reaction conditions often require refluxing the mixture for several hours to ensure complete conversion to the desired product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

1,3,4-Thiadiazol-2-amine, 2,3-dihydro-N,N-dimethyl-2,3,5-triphenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups in the molecule.

    Condensation: Condensation reactions with aldehydes or ketones can form Schiff bases or other condensation products.

Common reagents and conditions used in these reactions include solvents like ethanol, methanol, and dichloromethane, as well as catalysts such as acids or bases. The major products formed from these reactions depend on the specific reagents and conditions used but often include derivatives with modified functional groups or extended conjugation.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1,3,4-thiadiazol-2-amine, 2,3-dihydro-N,N-dimethyl-2,3,5-triphenyl- involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes. For example, its antimicrobial activity is believed to result from the inhibition of bacterial enzymes involved in cell wall synthesis . In cancer cells, the compound may induce apoptosis by activating specific signaling pathways and inhibiting cell proliferation .

Comparison with Similar Compounds

1,3,4-Thiadiazol-2-amine, 2,3-dihydro-N,N-dimethyl-2,3,5-triphenyl- can be compared with other similar compounds, such as:

The uniqueness of 1,3,4-thiadiazol-2-amine, 2,3-dihydro-N,N-dimethyl-2,3,5-triphenyl- lies in its specific substituents, which confer distinct biological activities and make it a valuable compound for research and development.

Properties

CAS No.

53067-49-5

Molecular Formula

C22H21N3S

Molecular Weight

359.5 g/mol

IUPAC Name

N,N-dimethyl-2,3,5-triphenyl-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C22H21N3S/c1-24(2)22(19-14-8-4-9-15-19)25(20-16-10-5-11-17-20)23-21(26-22)18-12-6-3-7-13-18/h3-17H,1-2H3

InChI Key

MUNJFWNEHZHJLS-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1(N(N=C(S1)C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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